molecular formula C15H18N2O2 B13852503 5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid

5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid

Cat. No.: B13852503
M. Wt: 258.32 g/mol
InChI Key: JURQJDTUVXHNDT-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a carboxylic acid group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1-methylpyrazole.

    Introduction of the Phenyl Group: The phenyl group with a tert-butyl substituent can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of tert-butylbenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The phenyl group can be coupled with the pyrazole ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a boronic acid derivative of the phenyl group with a halogenated pyrazole in the presence of a palladium catalyst and a base.

    Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the pyrazole derivative with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of 5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid derivatives with additional carboxyl groups.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Tert-butylphenyl)-2-pyridinecarboxylic acid
  • 4-Tert-butylphenylboronic acid
  • Tetrakis(4-tert-butylphenyl)porphyrazine

Uniqueness

5-(4-Tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a tert-butylphenyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)11-7-5-10(6-8-11)13-9-12(14(18)19)16-17(13)4/h5-9H,1-4H3,(H,18,19)

InChI Key

JURQJDTUVXHNDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O

Origin of Product

United States

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